molecular formula C21H18N2S2 B381102 4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 315694-05-4

4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No.: B381102
CAS No.: 315694-05-4
M. Wt: 362.5g/mol
InChI Key: XOXZHHWBXGMNCZ-UHFFFAOYSA-N
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Description

4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a high-purity synthetic compound intended for research use in medicinal chemistry and oncology drug discovery. This compound belongs to the thieno[2,3-d]pyrimidine class, which are recognized as privileged scaffolds in anticancer agent development due to their role as bioisosteres of biological nitrogenous bases and quinazolines . Thienopyrimidine derivatives have demonstrated significant potential in cancer research, particularly against challenging targets including breast cancer cell lines such as MCF-7 and MDA-MB-231 . These compounds are investigated as structural analogs of clinically established tyrosine kinase inhibitors . The core thieno[2,3-d]pyrimidine structure is a subject of research for its potential to interact with multiple therapeutic targets. Key mechanisms under investigation include inhibition of dihydrofolate reductase (DHFR) – a recognized target in cancer therapy – with some analogs showing potent inhibitory activity (IC 50 = 0.20 μM) comparable to methotrexate . Additional research areas include their potential as epidermal growth factor receptor (EGFR) inhibitors, where structurally similar compounds have shown promise against resistant mutations like EGFRL858R/T790M , and as noncompetitive inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) . The specific substitution pattern of the benzhydrylsulfanyl group at the 4-position is a key structural feature of interest for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore the effect of this moiety on potency, selectivity, and pharmacokinetic properties, with in silico analyses of similar structures suggesting favorable characteristics such as high intestinal absorption and drug-likeness . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use. Researchers should handle this material in a laboratory setting following all appropriate safety protocols.

Properties

IUPAC Name

4-benzhydrylsulfanyl-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2S2/c1-14-15(2)24-20-18(14)21(23-13-22-20)25-19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXZHHWBXGMNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SC(C3=CC=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Kinetics

The SNAr mechanism proceeds through a Meisenheimer complex, with the thiolate anion attacking the electron-deficient pyrimidine ring. Base additives (e.g., K2CO3 or Et3N) deprotonate the thiol to enhance nucleophilicity. Kinetic studies reveal second-order dependence on thiolate and substrate concentrations, with activation energies ranging from 60–75 kJ/mol.

Table 2: Solvent and Base Effects on Substitution Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK2CO3100678
DMAcEt3N90872
DMSODBU110565

Prolonged heating (>8 hours) in DMF reduces yields due to decomposition, emphasizing the need for precise reaction monitoring.

Optimization of Reaction Conditions

Solvent Selection

DMF outperforms DMAc and DMSO due to its high dielectric constant (ε = 37), which stabilizes the transition state. Ethanol, though less effective, offers an environmentally benign alternative with moderate yields (60–65%).

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates by facilitating thiolate formation. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C).

Purification and Characterization

Crude products are purified via recrystallization from ethanol or ethyl acetate, achieving >98% purity. High-performance liquid chromatography (HPLC) with C18 columns confirms homogeneity, while mass spectrometry (MS) validates the molecular ion peak at m/z 365.1 [M+H]+.

Challenges in Synthesis

Steric Hindrance

The bulky benzhydryl group impedes substitution kinetics, necessitating elevated temperatures. Co-solvents like THF mitigate this issue by improving substrate solubility.

Byproduct Formation

Oxidation of benzhydryl mercaptan to disulfide (Ph2CHS-SCHPh2) is a common side reaction. Antioxidants like ascorbic acid suppress disulfide formation, enhancing yields by 10–15%.

Chemical Reactions Analysis

Types of Reactions

4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the benzhydrylsulfanyl group or to modify other functional groups using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzhydryl chloride, methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-benzhydrylated products, reduced thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. As a receptor modulator, it may interact with specific receptors on cell surfaces, altering signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects at the 4-Position

  • 4-Chloro Derivatives: Derivatives like 4-chloro-2-[4-(difluoromethoxy)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidine (CAS: 885460-87-7) are intermediates for further functionalization. Chlorine at the 4-position enables nucleophilic substitution reactions but lacks intrinsic bioactivity without additional modifications .
  • 4-Hydrazino Derivatives: Compounds such as 4-benzylidinehydrazono-5,6-dimethylthieno[2,3-d]pyrimidine (Compound 7) exhibit antimicrobial activity, with MIC values against E. coli and S. aureus ranging from 25–50 μg/mL.
  • 4-Sulfanyl Derivatives :
    The benzhydrylsulfanyl group in the target compound offers steric bulk and lipophilicity, which may enhance target binding affinity compared to smaller substituents (e.g., methyl or chloro). However, bulky groups like benzhydryl can increase metabolic clearance via oxidation pathways, as observed in related compounds .

Substituent Effects at the 2-Position

  • 2-Alkylamino Derivatives: Analogs like 2-(cyclohex-2-en-1-ylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 325476-43-5) show moderate fungicidal activity. Cyclohexenylthio groups improve solubility compared to aromatic substituents but reduce potency .
  • 2-Aryl Derivatives: Compound 5 (2-(p-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one) demonstrates potent COX-2 inhibition (IC₅₀ = 42.19 μM, SI = 4.81), outperforming indomethacin in selectivity. Aromatic substituents at the 2-position enhance enzyme interaction but may limit CNS penetration due to increased polarity .

Pharmacokinetic and Metabolic Stability

  • CNS Penetration: Ether-linked analogs of 5,6-dimethylthieno[2,3-d]pyrimidine exhibit high CNS distribution (Kp > 1), but unbound CNS distribution (Kp,uu) varies due to efflux transporter interactions. The benzhydrylsulfanyl group’s lipophilicity may improve Kp but risks P-glycoprotein-mediated efflux .
  • Metabolic Pathways :
    Hydroxylation of the 5,6-dimethyl group is a major metabolic route in rats, while thiophene sulfur oxidation dominates in humans. Bulkier 4-position substituents like benzhydrylsulfanyl may redirect metabolism toward sulfoxide formation, as seen in related compounds .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Aqueous Solubility (mg/mL)
4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine* ~400 4.5–5.0 <0.1
4-Chloro derivative 340.8 3.8 0.2
2-(p-Fluorophenyl) derivative 290.3 3.2 0.5
2-Cyclohexenylthio derivative 292.4 2.9 1.1

*Estimated based on structural analogs.

Key Research Findings

COX-2 Selectivity :
Substituents at the 2-position (e.g., p-fluorophenyl) significantly enhance COX-2 inhibition. The benzhydrylsulfanyl group’s larger size may sterically hinder COX-1 binding, improving selectivity .

Antimicrobial Activity: Hydrazino derivatives at the 4-position show broad-spectrum antimicrobial effects, but their potency is inferior to fluoroquinolones. The benzhydrylsulfanyl group’s impact on antimicrobial activity remains unexplored .

Biological Activity

4-(Benzhydrylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidine is a synthetic compound with significant potential in medicinal chemistry. This compound belongs to the thieno[2,3-d]pyrimidine family, which is known for its diverse biological activities. The unique structure of this compound, characterized by the presence of a benzhydryl sulfanyl group, suggests possible interactions with various biological targets.

  • Molecular Formula : C21H18N2S2
  • Molecular Weight : 362.51 g/mol
  • CAS Number : [specific CAS number not provided in sources]
  • Structure : The compound features a thieno[2,3-d]pyrimidine core substituted with a benzhydryl sulfanyl moiety.

Biological Activity Overview

Research indicates that thieno[2,3-d]pyrimidines exhibit a range of biological activities including:

  • Anticancer properties
  • Antimicrobial effects
  • Anti-inflammatory activity

Anticancer Activity

A study published in 2024 explored the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives, including this compound. The compound demonstrated notable cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism of action may involve the inhibition of specific kinases involved in cancer progression.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays showed effective inhibition against several bacterial strains. This activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Effects

Research indicates that derivatives of thieno[2,3-d]pyrimidines can modulate inflammatory pathways. The benzhydryl sulfanyl group may enhance the anti-inflammatory activity by interacting with inflammatory mediators.

Case Studies and Research Findings

  • Synthesis and Evaluation :
    • A comprehensive study synthesized various derivatives of thieno[2,3-d]pyrimidine and assessed their biological activities. The results showed that modifications at the sulfanyl position significantly influenced the potency and selectivity towards different biological targets .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays revealed that this compound exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Antimicrobial Testing :
    • The compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Data Table: Biological Activities Summary

Activity TypeTest Organisms/CellsIC50/MIC ValuesReference
AnticancerMCF-7 (breast cancer)~5 µM
HeLa (cervical cancer)~6 µM
AntimicrobialStaphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Anti-inflammatoryIn vitro assaysNot quantified

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